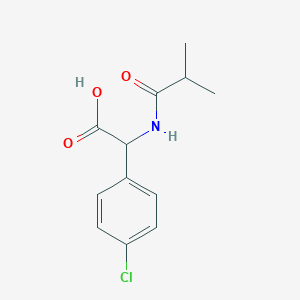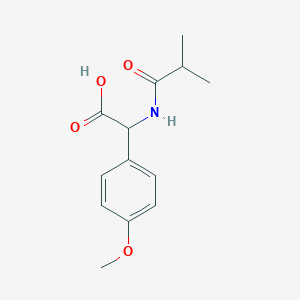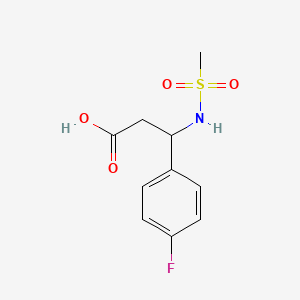
2-(4-Chlorophenyl)-2-(2-methylpropanoylamino)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlorophenyl)-2-(2-methylpropanoylamino)acetic acid, also known as Etodolac, is a nonsteroidal anti-inflammatory drug (NSAID) commonly used to treat pain and inflammation associated with conditions such as osteoarthritis and rheumatoid arthritis. In addition to its therapeutic uses, Etodolac has also been the subject of scientific research due to its unique chemical structure and potential applications.
Wirkmechanismus
2-(4-Chlorophenyl)-2-(2-methylpropanoylamino)acetic acid works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are molecules that play a key role in the inflammatory response, and their production is increased in response to injury or infection. By inhibiting COX activity, 2-(4-Chlorophenyl)-2-(2-methylpropanoylamino)acetic acid reduces the production of prostaglandins, resulting in reduced inflammation, pain, and fever.
Biochemical and Physiological Effects:
2-(4-Chlorophenyl)-2-(2-methylpropanoylamino)acetic acid has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, 2-(4-Chlorophenyl)-2-(2-methylpropanoylamino)acetic acid has also been shown to have antioxidant effects, which may help to protect cells from damage caused by free radicals. Additionally, 2-(4-Chlorophenyl)-2-(2-methylpropanoylamino)acetic acid has been shown to have effects on the immune system, including the modulation of cytokine production and the inhibition of T-cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(4-Chlorophenyl)-2-(2-methylpropanoylamino)acetic acid in lab experiments is its well-established mechanism of action and pharmacological profile. This makes it a useful tool for investigating the role of COX enzymes and prostaglandins in various physiological processes. However, there are also limitations to using 2-(4-Chlorophenyl)-2-(2-methylpropanoylamino)acetic acid in lab experiments, including its potential for off-target effects and its relatively narrow spectrum of activity compared to other NSAIDs.
Zukünftige Richtungen
There are a number of potential future directions for research on 2-(4-Chlorophenyl)-2-(2-methylpropanoylamino)acetic acid. One area of interest is the development of new formulations and delivery methods that could improve the drug's efficacy and reduce side effects. Additionally, there is ongoing research into the potential use of 2-(4-Chlorophenyl)-2-(2-methylpropanoylamino)acetic acid in the treatment of cancer, as well as the development of new NSAIDs with improved pharmacological profiles. Finally, there is also interest in investigating the role of 2-(4-Chlorophenyl)-2-(2-methylpropanoylamino)acetic acid in the regulation of immune function and inflammation, particularly in the context of chronic inflammatory disorders.
Synthesemethoden
2-(4-Chlorophenyl)-2-(2-methylpropanoylamino)acetic acid is synthesized through a multi-step process involving the reaction of 4-chlorobenzoyl chloride with 2-methylpropanoic acid to form 2-(4-chlorophenyl)-2-methylpropanoic acid. This intermediate is then reacted with ammonia to form the final product, 2-(4-chlorophenyl)-2-(2-methylpropanoylamino)acetic acid.
Wissenschaftliche Forschungsanwendungen
2-(4-Chlorophenyl)-2-(2-methylpropanoylamino)acetic acid has been the subject of extensive scientific research due to its potential applications in the treatment of various conditions. Studies have shown that 2-(4-Chlorophenyl)-2-(2-methylpropanoylamino)acetic acid has anti-inflammatory, analgesic, and antipyretic properties, making it effective in the treatment of conditions such as osteoarthritis, rheumatoid arthritis, and other inflammatory disorders. Additionally, 2-(4-Chlorophenyl)-2-(2-methylpropanoylamino)acetic acid has been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth and proliferation of cancer cells in vitro.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-2-(2-methylpropanoylamino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c1-7(2)11(15)14-10(12(16)17)8-3-5-9(13)6-4-8/h3-7,10H,1-2H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGAYWKZZEQMXQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(C1=CC=C(C=C1)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(2-hydroxyethoxy)piperidin-1-yl]-(1H-indol-6-yl)methanone](/img/structure/B7627895.png)

![(4-Fluoro-3-methoxyphenyl)-[4-(2-hydroxyethoxy)piperidin-1-yl]methanone](/img/structure/B7627906.png)
![2-[1,3-Benzodioxol-5-ylsulfonyl(methyl)amino]acetic acid](/img/structure/B7627920.png)
![3-(Azocan-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7627924.png)
![2-[(4-Methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-3-thione](/img/structure/B7627927.png)
![8-Methyl-3-[(4-methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7627933.png)
![2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]acetic acid](/img/structure/B7627936.png)
![3-methyl-2-{N-[(pyridin-4-yl)methyl]acetamido}butanoic acid](/img/structure/B7627945.png)



![2-[2-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3-thiazol-4-yl]ethanol](/img/structure/B7627988.png)
